N-(2-acetylphenyl)-2-fluorobenzamide
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Overview
Description
N-(2-acetylphenyl)-2-fluorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetylphenyl)-2-fluorobenzamide typically involves the acylation of 2-fluorobenzamide with 2-acetylphenyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-acetylphenyl)-2-fluorobenzamide can undergo oxidation reactions, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: N-(2-acetylphenyl)-2-fluorobenzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further investigation in drug discovery.
Medicine: this compound has potential therapeutic applications due to its ability to interact with specific biological targets. It is being explored for its anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-acetylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzymes, leading to the desired therapeutic effects. The compound may also interact with cellular pathways involved in inflammation and cancer progression, thereby exerting its biological effects.
Comparison with Similar Compounds
N-(2-acetylphenyl)benzamide: Similar structure but lacks the fluorine atom.
2-fluoro-N-phenylbenzamide: Similar structure but lacks the acetyl group.
N-(2-acetylphenyl)-4-fluorobenzamide: Similar structure with a fluorine atom at a different position.
Uniqueness: N-(2-acetylphenyl)-2-fluorobenzamide is unique due to the presence of both an acetyl group and a fluorine atom in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and reactivity, while the acetyl group contributes to its biological activity.
Properties
IUPAC Name |
N-(2-acetylphenyl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2/c1-10(18)11-6-3-5-9-14(11)17-15(19)12-7-2-4-8-13(12)16/h2-9H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEWCJPQBRCKEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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